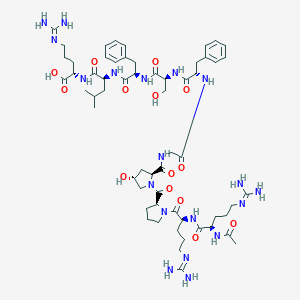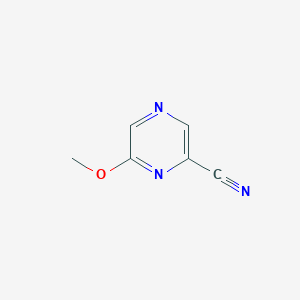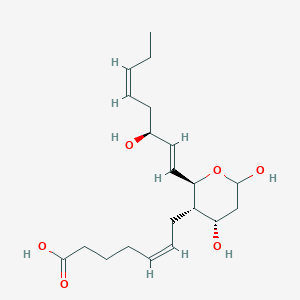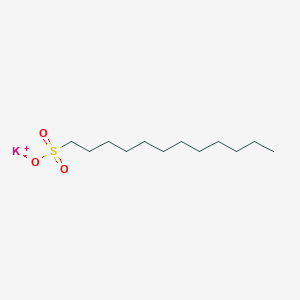
Potassium dodecane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium dodecane-1-sulphonate (PDS) is a colorless and odorless compound that is widely used in scientific research. It is a surfactant that is commonly used in biochemistry, molecular biology, and other related fields. PDS is known for its ability to interact with biological membranes, proteins, and nucleic acids.
Mécanisme D'action
Potassium dodecane-1-sulphonate exerts its effects by disrupting the structure and function of biological membranes. It interacts with the hydrophobic regions of the membrane, causing the lipids to become disordered and the membrane to become more permeable. Potassium dodecane-1-sulphonate also interacts with proteins and nucleic acids, altering their conformations and functions.
Effets Biochimiques Et Physiologiques
Potassium dodecane-1-sulphonate has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance the activity of enzymes, increase the permeability of membranes, and promote the uptake of nutrients by cells. Potassium dodecane-1-sulphonate has also been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Potassium dodecane-1-sulphonate in lab experiments include its ability to disrupt membranes and solubilize biological molecules. Potassium dodecane-1-sulphonate is also relatively inexpensive and easy to use. However, Potassium dodecane-1-sulphonate has some limitations, including its potential toxicity to cells and its tendency to denature proteins.
Orientations Futures
There are many future directions for research involving Potassium dodecane-1-sulphonate. One area of interest is the development of new surfactants that are more effective and less toxic than Potassium dodecane-1-sulphonate. Another area of interest is the use of Potassium dodecane-1-sulphonate in drug delivery systems, where it could be used to enhance the uptake and efficacy of drugs. Finally, Potassium dodecane-1-sulphonate could be used in the development of new antimicrobial agents, where it could be used to disrupt the membranes of bacteria and fungi.
Méthodes De Synthèse
Potassium dodecane-1-sulphonate can be synthesized through a simple reaction between dodecyl alcohol and sulfuric acid. The reaction proceeds through a series of steps, including esterification, sulfonation, and neutralization. The resulting product is a white crystalline powder that is then dissolved in potassium hydroxide to form the potassium salt of Potassium dodecane-1-sulphonate.
Applications De Recherche Scientifique
Potassium dodecane-1-sulphonate is widely used in scientific research as a surfactant and membrane-disrupting agent. It is commonly used in the study of membrane proteins, lipids, and nucleic acids. Potassium dodecane-1-sulphonate is also used in the purification and isolation of biological molecules. In addition, Potassium dodecane-1-sulphonate is used as a detergent in the preparation of biological samples for analysis.
Propriétés
Numéro CAS |
1643-21-6 |
|---|---|
Nom du produit |
Potassium dodecane-1-sulphonate |
Formule moléculaire |
C12H25KO3S |
Poids moléculaire |
288.49 g/mol |
Nom IUPAC |
potassium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.K/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 |
Clé InChI |
LQAZPMXASFNKCD-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
SMILES canonique |
CCCCCCCCCCCCS(=O)(=O)[O-].[K+] |
Autres numéros CAS |
1643-21-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



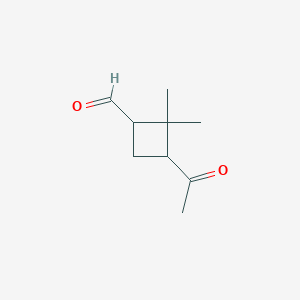
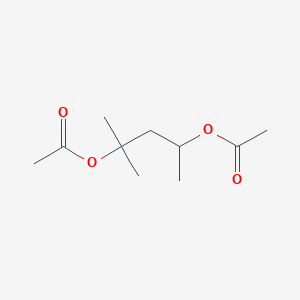
![[5-(3,4-Dichlorophenyl)furan-2-yl]-piperidin-1-ylmethanethione](/img/structure/B162563.png)
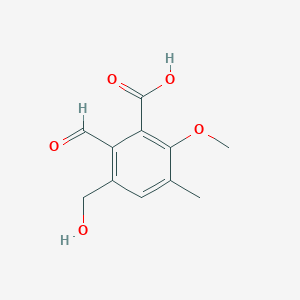
![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)
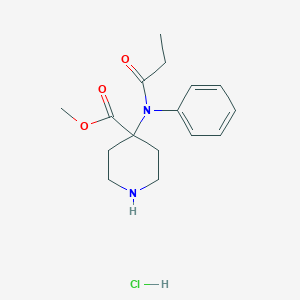
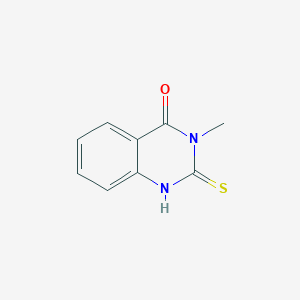
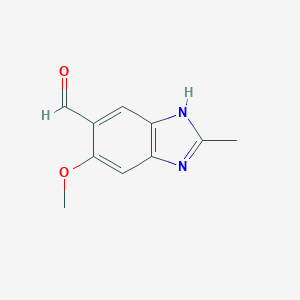
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)
![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

